molecular formula C4H4Br2N2S B14075873 2,5-Dibromo-3,4-thiophenediamine CAS No. 106944-14-3

2,5-Dibromo-3,4-thiophenediamine

Cat. No.: B14075873
CAS No.: 106944-14-3
M. Wt: 271.96 g/mol
InChI Key: SEDDYBVGZZRVDF-UHFFFAOYSA-N
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Description

3,4-Thiophenediamine, 2,5-dibromo- is an organic compound with the molecular formula C4H4Br2N2S and a molecular weight of 271.96 g/mol . This compound is characterized by the presence of two bromine atoms and two amino groups attached to a thiophene ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Thiophenediamine, 2,5-dibromo- typically involves the bromination of 3,4-diaminothiophene. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the thiophene ring . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in an appropriate solvent such as acetic acid or chloroform.

Industrial Production Methods

Industrial production of 3,4-Thiophenediamine, 2,5-dibromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The raw materials used in the industrial synthesis include 3,4-diaminothiophene and brominating agents like bromine or NBS .

Chemical Reactions Analysis

Types of Reactions

3,4-Thiophenediamine, 2,5-dibromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophenes.

    Oxidation Reactions: Products include nitrothiophenes and other oxidized derivatives.

    Reduction Reactions: Products include different amine derivatives.

Scientific Research Applications

3,4-Thiophenediamine, 2,5-dibromo- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Thiophenediamine, 2,5-dibromo- involves its interaction with various molecular targets and pathways. The compound’s bromine atoms and amino groups enable it to participate in a range of chemical reactions, influencing its biological and chemical activities. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-3,4-dinitrothiophene
  • 2,5-Dichloro-3,4-dinitrothiophene
  • 2-Bromo-3,4-dinitrothiophene

Uniqueness

3,4-Thiophenediamine, 2,5-dibromo- is unique due to the presence of both bromine atoms and amino groups on the thiophene ring.

Properties

IUPAC Name

2,5-dibromothiophene-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2N2S/c5-3-1(7)2(8)4(6)9-3/h7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDDYBVGZZRVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1N)Br)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301743
Record name 2,5-Dibromo-3,4-thiophenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106944-14-3
Record name 2,5-Dibromo-3,4-thiophenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106944-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dibromo-3,4-thiophenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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